

Unveiling the Chromogenic Properties of S-Nepc: A Technical Guide

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Compound of Interest

Compound Name: S-Nepc

Cat. No.: B7797896

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic substrate **S-Nepc**, a valuable tool for the sensitive detection of soluble epoxide hydrolase (sEH) activity. We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its successful implementation in research and drug discovery workflows.

Core Mechanism of Action

S-Nepc, chemically known as (S)-N-(4-Nitrobenzyl)phenylglycinol, serves as a colorimetric substrate for soluble epoxide hydrolase. The enzymatic hydrolysis of the epoxide ring in **S-Nepc** by sEH results in the formation of two products: a diol and, more importantly for detection, the chromophore 4-nitrophenol. This resulting 4-nitrophenol can be readily quantified by measuring its absorbance at 405 nm, providing a direct and continuous assay of sEH activity. This reaction is robust and adaptable for high-throughput screening in 96-well microplate formats.^[1]

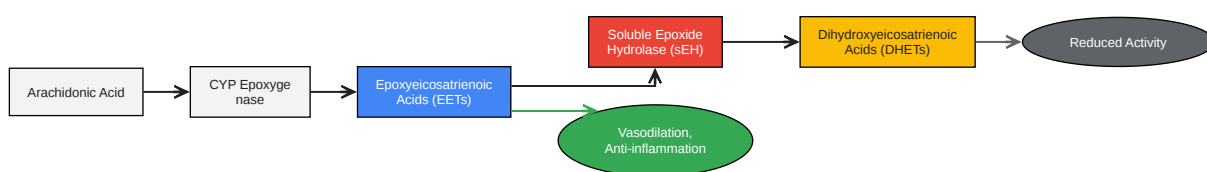
Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **S-Nepc**, critical for its effective use in experimental settings.

Property	Value	Source
CAS Number	147349-28-8	[1]
Molecular Formula	C16H13NO6	[1]
Molecular Weight	315.3 g/mol	[1]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.15 mg/ml	[1]
Storage	Store at -20°C	

Signaling Pathway Context: The Role of Soluble Epoxide Hydrolase

S-Nepc is instrumental in studying the activity of soluble epoxide hydrolase (sEH), a critical enzyme in the arachidonic acid cascade. sEH metabolizes epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are potent signaling lipids with vasodilatory, anti-inflammatory, and anti-hypertensive properties. By hydrolyzing these epoxides to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively dampens their beneficial effects. Therefore, inhibitors of sEH are actively being investigated as potential therapeutics for hypertension and inflammation. The use of **S-Nepc** allows for the precise measurement of sEH activity, which is crucial for the screening and characterization of such inhibitors.

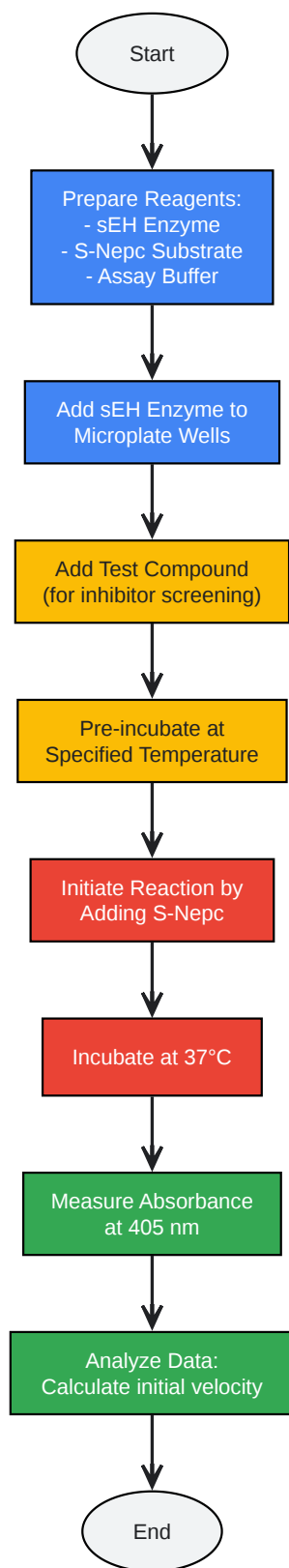


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The role of sEH in the arachidonic acid cascade.

Experimental Workflow: sEH Activity Assay using **S-Nepc**

The following diagram outlines a typical workflow for measuring sEH activity using **S-Nepc**. This procedure is amenable to a 96-well plate format for higher throughput.



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References

- 1. glpbio.com [glpbio.com]
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